2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide is an organic compound with a complex structure that includes a chlorophenoxy group, a dimethylfuran moiety, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide typically involves multiple steps. One common approach is to start with the chlorophenoxy compound and introduce the dimethylfuran group through a series of reactions, including condensation and cyclization . The hydroxyethyl group is then added through a hydroxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the various steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can bind to certain receptors, while the dimethylfuran moiety may interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A plant growth regulator with a similar chlorophenoxy group.
2-(4-chlorophenoxy)-2-methylpropionic acid: Another compound with a chlorophenoxy group, used in different applications.
Uniqueness
2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylfuran moiety, in particular, sets it apart from other chlorophenoxy compounds .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-11-9-15(12(2)23-11)16(21)10-20-17(22)18(3,4)24-14-7-5-13(19)6-8-14/h5-9,16,21H,10H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBDRZDKCLSSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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